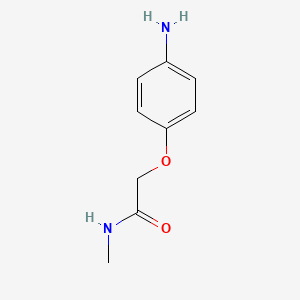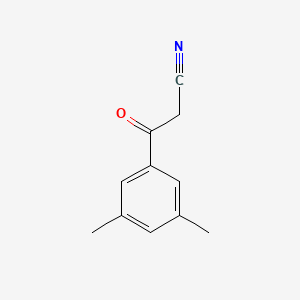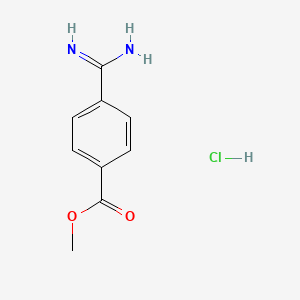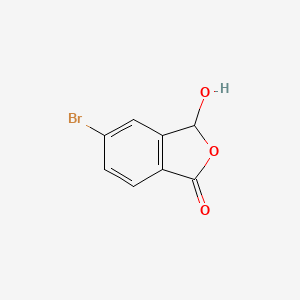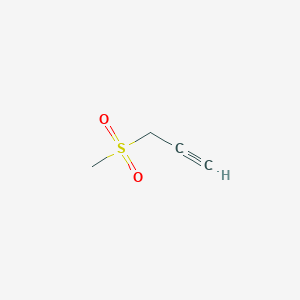
Boc-cys(trt)-osu
Overview
Description
Boc-cys(trt)-osu, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by tert-butyloxycarbonyl (Boc) and trityl (Trt) groups to prevent unwanted reactions during synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis (SPPS) due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cys(trt)-osu typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a Boc group. The protected cysteine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is scaled up to meet demand. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-cys(trt)-osu undergoes several types of reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Boc and Trt protecting groups can be removed under acidic conditions, revealing the free cysteine thiol and amino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and secondary amines. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and Trt groups.
Major Products Formed
Substitution Reactions: The major products are peptides with amide bonds formed between the cysteine residue and the incoming nucleophile.
Deprotection Reactions: The major products are free cysteine-containing peptides, ready for further modifications or applications.
Scientific Research Applications
Boc-cys(trt)-osu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, enabling the study of their structure and function.
Biology: It facilitates the creation of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Boc-cys(trt)-osu involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group is highly reactive and readily forms covalent bonds with nucleophiles, such as amines, under mild conditions. This reactivity is harnessed in peptide synthesis to create specific peptide sequences with high precision .
Comparison with Similar Compounds
Similar Compounds
Fmoc-cys(trt)-osu: Another cysteine derivative protected by fluorenylmethyloxycarbonyl (Fmoc) and trityl groups.
Boc-cys(acm)-osu: A cysteine derivative protected by Boc and acetamidomethyl (Acm) groups.
Boc-cys(bzl)-osu: A cysteine derivative protected by Boc and benzyl (Bzl) groups.
Uniqueness
Boc-cys(trt)-osu is unique due to its combination of Boc and Trt protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6S/c1-30(2,3)38-29(37)32-25(28(36)39-33-26(34)19-20-27(33)35)21-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25H,19-21H2,1-3H3,(H,32,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXAKJALBJDZTP-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118115 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75179-29-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75179-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


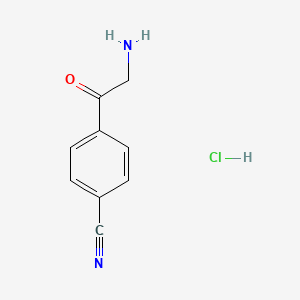

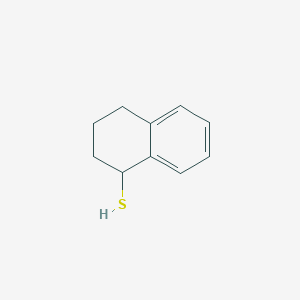
![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)
